

Application Note and Protocol: Staining of Small DNA Fragments with Dye 937

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Compound of Interest

Compound Name: Dye 937

Cat. No.: B14042203

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Introduction

The accurate detection and quantification of small DNA fragments are crucial for a wide range of applications in molecular biology, including PCR product analysis, genotyping, and next-generation sequencing library preparation. **Dye 937** is a novel fluorescent nucleic acid stain designed for the sensitive detection of small double-stranded DNA (dsDNA) fragments in solution and electrophoretic gels. This dye exhibits a significant fluorescence enhancement upon binding to dsDNA, making it an ideal choice for workflows requiring high sensitivity and low background. This application note provides a detailed protocol for staining small DNA fragments with **Dye 937** and presents typical performance data. Fluorescent dyes are a sensitive method for visualizing small amounts of DNA.^{[1][2][3]}

Principle

Dye 937 is a fluorescent molecule that intercalates into the DNA double helix. In its unbound state in solution, the dye has very low intrinsic fluorescence.^[4] Upon binding to dsDNA, its quantum yield increases dramatically, resulting in a strong fluorescent signal that is directly proportional to the amount of DNA present. This property allows for the quantification of DNA and the visualization of DNA fragments as small as 50 base pairs (bp) in electrophoretic gels.^[5]

Materials and Equipment

Materials

- **Dye 937** (10,000X concentrate in DMSO)
- DNA samples (e.g., PCR products, restriction digests)
- DNA ladder appropriate for small fragments
- 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Agarose
- 1X TBE or TAE electrophoresis buffer
- Nuclease-free water

Equipment

- Microcentrifuge
- Vortex mixer
- Pipettes and nuclease-free tips
- Gel electrophoresis system (tank, power supply, casting trays)
- Fluorescence imager or transilluminator with appropriate excitation and emission filters (Excitation: ~495 nm, Emission: ~535 nm)
- Safety glasses and gloves

Protocols

Protocol 1: In-Gel Staining of Small DNA Fragments

This protocol is recommended for the visualization of small DNA fragments separated by agarose gel electrophoresis.

- Prepare Agarose Gel:
 - Prepare a 2-4% agarose gel in 1X TBE or TAE buffer, depending on the size of the fragments to be resolved. A higher percentage gel provides better resolution for smaller fragments.
 - Heat the mixture until the agarose is completely dissolved.
 - Allow the solution to cool to approximately 50-60°C.
- Add **Dye 937**:
 - Add **Dye 937** at a 1:10,000 dilution to the molten agarose (e.g., add 5 µL of 10,000X **Dye 937** to 50 mL of agarose solution).
 - Swirl the flask gently to mix the dye. Avoid vigorous shaking to prevent bubble formation.
- Cast the Gel:
 - Pour the agarose solution into a gel casting tray with the appropriate combs.
 - Allow the gel to solidify completely at room temperature.
- Prepare DNA Samples:
 - Mix your DNA samples and DNA ladder with a 6X loading buffer.
- Run Electrophoresis:
 - Place the solidified gel in the electrophoresis tank and add 1X running buffer to cover the gel.
 - Load the prepared DNA samples and ladder into the wells.
 - Run the gel at a constant voltage until the desired separation is achieved.
- Visualize DNA:
 - Carefully transfer the gel to a fluorescence imager or UV transilluminator.

- Visualize the DNA bands using an appropriate excitation source (e.g., blue light or UV) and emission filter. DNA bands will appear as bright green bands.[2]

Protocol 2: Post-Staining of Small DNA Fragments in Gels

This method is an alternative to in-gel staining and may result in lower background fluorescence.

- Run Electrophoresis:
 - Prepare and run an agarose gel with your DNA samples and ladder as described in Protocol 1 (steps 1, 4, and 5), but without adding **Dye 937** to the gel.
- Prepare Staining Solution:
 - Prepare a 1X **Dye 937** staining solution by diluting the 10,000X stock solution 1:10,000 in 1X TBE or TAE buffer (e.g., 10 µL of dye in 100 mL of buffer).
- Stain the Gel:
 - Carefully place the gel in a container with the 1X **Dye 937** staining solution.
 - Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light. For best results, use an orbital shaker.
- Visualize DNA:
 - Remove the gel from the staining solution and visualize the DNA bands as described in Protocol 1, step 6. A brief destaining step in water for 5-10 minutes may further reduce background.

Protocol 3: Quantification of Small DNA Fragments in Solution

This protocol is suitable for determining the concentration of small DNA fragments using a fluorescence plate reader.

- Prepare **Dye 937** Working Solution:
 - Dilute the 10,000X **Dye 937** stock solution to 1X in 1X TE buffer.
- Prepare DNA Standards and Samples:
 - Prepare a series of DNA standards of known concentrations using a DNA fragment of a similar size to the samples being measured.
 - Dilute your unknown DNA samples in 1X TE buffer.
- Set up the Assay:
 - In a black 96-well microplate, add 100 µL of the 1X **Dye 937** working solution to each well.
 - Add 10 µL of each DNA standard and unknown sample to the appropriate wells.
 - Include a "no DNA" control (10 µL of TE buffer) to determine the background fluorescence.
- Incubate:
 - Incubate the plate for 5-10 minutes at room temperature, protected from light.
- Measure Fluorescence:
 - Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for **Dye 937** (e.g., Ex: 495 nm, Em: 535 nm).
- Calculate DNA Concentration:
 - Subtract the background fluorescence from all readings.
 - Generate a standard curve by plotting the fluorescence of the DNA standards against their concentrations.
 - Determine the concentration of the unknown samples from the standard curve.

Data Presentation

The performance of **Dye 937** for staining small DNA fragments was evaluated. The following tables summarize the typical results.

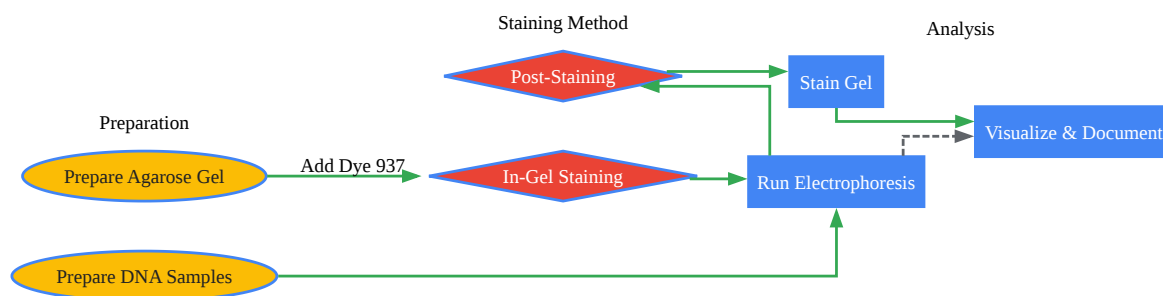
Table 1: Sensitivity of **Dye 937** for Small DNA Fragments in Agarose Gels

DNA Fragment Size (bp)	Minimum Detectable Amount (ng)
50	0.5
100	0.2
200	0.1
500	0.1

Table 2: Comparison of **Dye 937** with Other Common DNA Stains

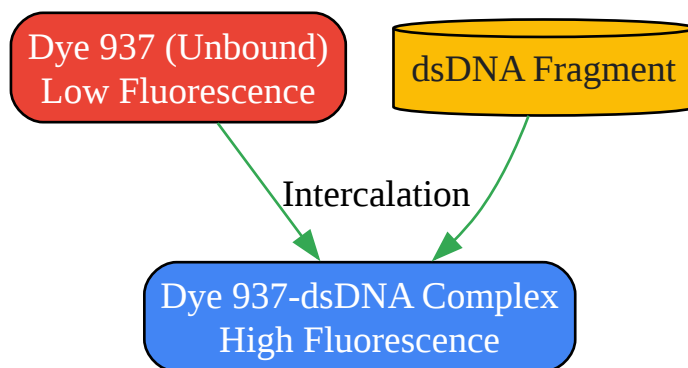
Feature	Dye 937	SYBR Gold	Ethidium Bromide
Sensitivity	High	Very High[5]	Moderate[3]
Safety	Low Mutagenicity	Low Mutagenicity	High Mutagenicity[5]
Excitation (nm)	~495	~495	~300, 520
Emission (nm)	~535	~537	~605
In-Gel Staining	Yes	Yes	Yes
Post-Staining	Yes	Yes	Yes

Visualizations



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Caption: Workflow for staining small DNA fragments.



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Caption: Mechanism of **Dye 937** fluorescence.

Troubleshooting

Problem	Possible Cause	Solution
No or weak DNA bands	Insufficient DNA loaded	Increase the amount of DNA loaded onto the gel.
Poor staining	Ensure the dye was added at the correct concentration. For post-staining, increase the incubation time.	
Incorrect filter settings	Use the recommended excitation and emission wavelengths for visualization.	
High background fluorescence	Excess dye in the gel	For post-staining, include a destaining step in water or buffer for 5-10 minutes.
Contaminated buffer or gel	Use fresh, nuclease-free reagents.	
Smeared DNA bands	DNA degradation	Use fresh samples and nuclease-free water and tips.
Gel run at too high a voltage	Reduce the voltage during electrophoresis.	
Altered DNA migration	High dye concentration	Ensure the dye is used at the recommended dilution. Some dyes can alter DNA mobility. ^[5]

Disclaimer

The information provided for "**Dye 937**" is based on the general characteristics of fluorescent DNA staining dyes, as specific data for a dye with this name could not be located in public scientific literature. The protocols and data presented are intended to serve as a general guide and may require optimization for specific experimental conditions.

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